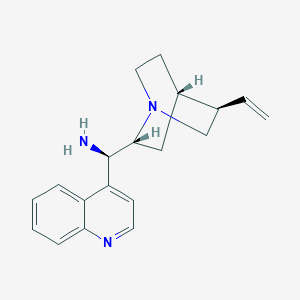

(9R)-9-Amino-Cinchonan

Übersicht

Beschreibung

(9R)-9-Amine-Cinchonan is a chiral amine derived from cinchona alkaloids, which are naturally occurring compounds found in the bark of cinchona trees These alkaloids have been historically significant due to their medicinal properties, particularly in the treatment of malaria

Wissenschaftliche Forschungsanwendungen

(9R)-9-Amine-Cinchonan has a wide range of applications in scientific research:

Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for the synthesis of pharmacologically active compounds.

Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.

Wirkmechanismus

Target of Action

It is known to be used as a catalyst in various chemical reactions .

Mode of Action

The compound acts as a catalyst in the enantioselective α-amination of aryl ketones . It interacts with its targets by facilitating the reaction and increasing the rate without being consumed in the process. The use of 9-Amino-9-deoxyepicinchonine as a catalyst results in excellent enantioselectivities .

Biochemical Pathways

Its role as a catalyst suggests it may influence a variety of biochemical reactions, particularly those involving the α-amination of aryl ketones .

Result of Action

The primary result of (9R)-9-Amine-Cinchonan’s action is the facilitation of chemical reactions, specifically the enantioselective α-amination of aryl ketones . This results in the formation of products with high enantiomeric purity .

Action Environment

The efficacy and stability of (9R)-9-Amine-Cinchonan as a catalyst can be influenced by various environmental factors such as temperature, pH, and the presence of other substances in the reaction mixture . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (9R)-9-Amine-Cinchonan typically involves the modification of cinchona alkaloids. One common method is the reduction of quinine or quinidine, which are naturally occurring cinchona alkaloids, to produce the corresponding amine. This reduction can be achieved using various reducing agents such as lithium aluminum hydride or sodium borohydride under controlled conditions.

Industrial Production Methods: Industrial production of (9R)-9-Amine-Cinchonan often involves large-scale extraction of cinchona alkaloids from the bark of cinchona trees, followed by chemical modification. The extraction process includes steps like solvent extraction, crystallization, and purification to isolate the desired alkaloid. Subsequent chemical reactions, such as reduction and amination, are then carried out to obtain (9R)-9-Amine-Cinchonan in high yields.

Analyse Chemischer Reaktionen

Types of Reactions: (9R)-9-Amine-Cinchonan undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form imines or nitriles under specific conditions.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed:

Oxidation: Imines, nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Various alkylated or acylated derivatives.

Vergleich Mit ähnlichen Verbindungen

Quinine: Another cinchona alkaloid with similar structural features but different functional groups.

Quinidine: An isomer of quinine with similar properties.

Cinchonine: Another alkaloid derived from cinchona bark with a similar backbone structure.

Uniqueness: (9R)-9-Amine-Cinchonan is unique due to its specific chiral amine group, which imparts distinct stereochemical properties. This makes it particularly valuable in asymmetric synthesis, where the control of stereochemistry is crucial. Its ability to form stable complexes with metal ions also sets it apart from other similar compounds, enhancing its utility as a chiral ligand in catalytic processes.

Biologische Aktivität

(9R)-9-Amine-Cinchonan, a derivative of cinchona alkaloids, has garnered significant attention in the fields of medicinal chemistry and asymmetric synthesis due to its unique biological activities and stereochemical properties. This article delves into its biological activity, mechanisms of action, applications, and comparative analysis with related compounds.

- Molecular Formula : C₁₉H₂₃N₃O

- Molecular Weight : Approximately 307.41 g/mol

- Configuration : (9R) stereochemistry enhances its reactivity and selectivity in various chemical reactions.

(9R)-9-Amine-Cinchonan functions primarily as a chiral catalyst in asymmetric synthesis. Its mechanism involves selective binding to substrates, influencing reaction pathways and promoting enantioselectivity. The amino group at the 9-position plays a crucial role in stabilizing transition states during catalytic processes, thereby enhancing the efficiency of reactions such as:

- Michael Additions

- Aldol Reactions

- Cycloadditions

Biological Activity Overview

The biological activity of (9R)-9-Amine-Cinchonan can be summarized as follows:

- Asymmetric Synthesis : It significantly improves the enantioselectivity of reactions involving aldehydes and ketones, which is vital for pharmaceutical development.

- Catalytic Applications : The compound has been utilized in various catalytic systems to optimize reaction conditions for maximum efficiency and selectivity.

- Potential Medicinal Uses : Its structural similarities to other cinchona derivatives suggest potential applications in treating conditions such as malaria, although further research is required.

Case Studies

- Asymmetric Catalysis :

-

Interaction Studies :

- Research highlighted the compound's role in influencing reaction pathways during catalytic processes. The interactions between (9R)-9-Amine-Cinchonan and various substrates were analyzed to determine optimal conditions for specific reactions.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Quinine | C₂₀H₂₄N₂O₂ | Antimalarial properties |

| Cinchonine | C₁₉H₂₃N₃O | Used for treating malaria |

| (S)-Warfarin | C₁₉H₁₅NaO₄S | Anticoagulant; used for blood thinning |

| (9R)-10,11-Dihydro-6'-methoxy-cinchonan-9-amine | C₂₀H₂₅N₃O₂ | Related derivative with potential medicinal uses |

The unique configuration at the 9-position of (9R)-9-Amine-Cinchonan distinguishes it from other cinchona derivatives, enhancing its effectiveness as a chiral catalyst compared to quinine and cinchonine, which are primarily known for their therapeutic uses rather than catalytic applications.

Eigenschaften

IUPAC Name |

(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3/c1-2-13-12-22-10-8-14(13)11-18(22)19(20)16-7-9-21-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19H,1,8,10-12,20H2/t13-,14-,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZIKKYERYJBJZ-YXUGBTPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501314219 | |

| Record name | (9R)-Cinchonan-9-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168960-96-1 | |

| Record name | (9R)-Cinchonan-9-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168960-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9R)-Cinchonan-9-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why was 9-Amino-9-deoxyepicinchonine modified for this research, and how did these modifications impact its catalytic activity in naproxen synthesis?

A: The research found that while cinchona alkaloids like quinidine showed some enantioselectivity in the decarboxylation reaction, 9-amino-9-deoxyepicinchona alkaloids offered improved results. Specifically, modifying 9-Amino-9-deoxyepicinchonine with a 2-ethoxybenzamide group at the 9-amino position (forming compound 31a in the study) significantly enhanced the enantioselectivity towards the desired (S)-naproxen nitrile. This modification likely improved the chiral environment around the catalytic site, allowing for better discrimination between the forming enantiomers during the decarboxylation process. The study reports that using compound 31a led to a significant increase in enantiomeric excess (ee), reaching up to 71.9% for (S)-naproxen nitrile [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.